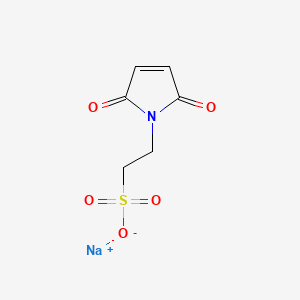

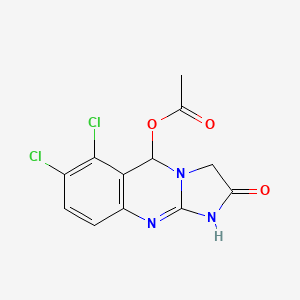

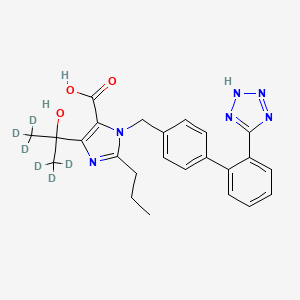

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt (4-ADPA) is an important organic compound used in a variety of scientific research applications. It is a widely used reagent in the synthesis of various compounds and is known for its high solubility and stability. 4-ADPA has been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in the study of enzyme kinetics, and as a reagent in the analysis of organic compounds.

Applications De Recherche Scientifique

Nucleoside Synthesis

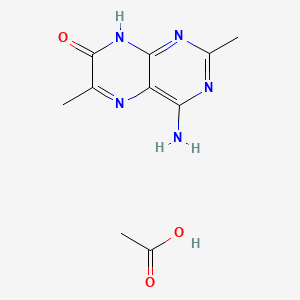

A study by Jungmann and Pfleiderer (2009) explored the synthesis of 4-amino-7(8H)pteridinone-N8-nucleosides, which are structural analogs of adenosine. They utilized various 4-amino-7(8H)pteridones for glycosylation with 1-chloro-2′-deoxy-D-ribofuranose derivatives, forming N8-2′-deoxy-D-ribofuranosides. These compounds can be seen as 2′-deoxyadenosine analogs, indicating potential applications in therapeutic agents or biochemical research (Jungmann & Pfleiderer, 2009).

Reactivity with Nucleophilic Agents

Research by Albert and McCormack (1973) delved into the reactivity of pteridin-4-one (a related compound) with nucleophilic agents like sodium hydrogen sulphite, demonstrating various adduct formations. This study highlights the chemical reactivity of pteridine derivatives, which could be leveraged in synthetic chemistry or material science applications (Albert & McCormack, 1973).

Mass Spectral Analysis

Williams and Ayling (1973) used mass spectrometry to analyze the structure and purity of substituted pteridines, including their reduced forms, which exhibit cofactor and inhibitory properties with certain enzymes. This work is crucial for understanding the structural aspects and potential biochemical roles of these compounds (Williams & Ayling, 1973).

Fluorescence Characterization

Hawkins et al. (2001) synthesized two fluorescent adenosine analogs, 4-amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (6MAP) and 4-amino-2,6-dimethyl-8-(2'-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (DMAP), demonstrating their utility in studying DNA interactions through fluorescence changes. This suggests their use in bioanalytical applications, particularly in understanding nucleic acid dynamics and interactions (Hawkins et al., 2001).

Propriétés

IUPAC Name |

acetic acid;4-amino-2,6-dimethyl-8H-pteridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O.C2H4O2/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;1-2(3)4/h1-2H3,(H3,9,11,12,13,14);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAULFDZHYCVLFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(N=C2NC1=O)C)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675577 |

Source

|

| Record name | Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216876-53-7 |

Source

|

| Record name | Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)